2-丙炔-1-磺酸钠

描述

The compound of interest, 2-Propyne-1-sulfonic acid, sodium salt, is not directly mentioned in the provided papers. However, the papers discuss various sulfonic acid sodium salts and their synthesis, which can provide insights into the chemical behavior and properties of sulfonic acid salts in general. These compounds are typically synthesized through reactions involving sodium bisulfite, epichlorohydrin, and various fatty acids or aldehydes, indicating a broad applicability in synthesizing sulfonic acid derivatives .

Synthesis Analysis

The synthesis of sulfonic acid sodium salts is well-documented in the provided papers. For instance, the synthesis of stearate-2-hydroxy-3-propane sulfonic acid sodium salt involves sodium bisulfite, epichlorohydrin, sodium phosphate, and stearic acid, with the highest yield reported at 85.1% under optimal conditions . Similarly, the synthesis of myristic and lauric acid sulfonic acid sodium salts follows a comparable procedure, with the reaction conditions carefully optimized to achieve high yields, indicating the importance of reaction parameters in the synthesis of these compounds . The synthesis process is characterized by FTIR, ensuring the correct structure of the products .

Molecular Structure Analysis

The molecular structure of sulfonic acid sodium salts is characterized using FTIR spectroscopy in the studies. This technique confirms the presence of sulfonic acid groups and their successful incorporation into the final product. The papers do not provide detailed molecular structure analysis beyond the confirmation of functional groups .

Chemical Reactions Analysis

The papers describe the use of sulfonic acid sodium salts in various chemical reactions. For example, a three-component reaction involving arynes, sodium sulfinates, and aldehydes yields 2-sulfonyl benzyl alcohol derivatives, which can be further transformed into diverse arylsulfur compounds . This demonstrates the reactivity of sulfonic acid salts and their potential as intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonic acid sodium salts are explored in the context of their surface activity. The critical micelle concentrations (CMC) of these compounds are determined, indicating their potential as surfactants. For instance, the stearate-2-hydroxy-3-propane sulfonic acid sodium salt exhibits a CMC of 4.62 mmol/L, and its oil displacement performance in enhanced oil recovery processes is studied, showing a flooding efficiency of about 12.21% . These findings suggest that sulfonic acid sodium salts have promising applications in industrial processes due to their surface-active properties.

科学研究应用

在功能材料中的合成和应用

2-丙炔-1-磺酸钠已用于合成各种功能材料。例如,可以利用 2-丙炔-1-磺酸钠作为起始原料合成的环氧甲烷磺酸钠,因其分子结构中同时包含环氧和亲水性磺酸盐基团而具有多功能特性。该化合物用于生产具有多种功能的材料,如胶凝剂、乳化剂和光敏材料 (陈正国, 2005)。

在芳基砜合成中的作用

2-丙炔-1-磺酸钠参与芳基砜的形成,这在医药和合成化学中具有重要意义。使用亚硫酸钠的无过渡金属过程与炔基前体反应,生成结构多样的砜 (Virat G. Pandya & S. Mhaske, 2014)。

在抗菌剂中的应用

2-丙炔-1-磺酸钠的衍生物,如 2-二氯氨基-2-甲基-丙烷-1-磺酸钠,正在开发为局部抗菌剂。它们对金黄色葡萄球菌和大肠杆菌等病原体表现出显着的抗菌活性 (E. Low et al., 2009)。

质子交换膜的开发

基于 2-丙炔-1-磺酸钠合成了一种新型磺化单体,并用于制备磺化聚(亚苯基醚)共聚物。这些共聚物表现出高质子传导率和氧化和尺寸稳定性,使其成为质子交换膜应用的希望材料 (庞金辉等,2008)。

增强燃料电池性能

研究了含有 2-丙炔-1-磺酸钠衍生物的聚(砜)在直接甲醇燃料电池中的应用。这些聚合物的改性提高了它们的质子传导率和甲醇渗透性,对燃料电池性能做出了积极贡献 (B. C. Norris et al., 2010)。

在吸附中与活性炭的相互作用

苯磺酸盐和萘磺酸盐与活性炭布相互作用的研究,涉及 2-丙炔-1-磺酸钠的衍生物,揭示了吸附行为和效率的见解,这在环境应用中至关重要 (E. Ayranci & O. Duman, 2010)。

对重金属致死作用的保护

2-丙炔-1-磺酸钠衍生物,例如 2,3 二巯基-1-丙烷磺酸,已被证明可以保护小鼠免受亚砷酸钠的致命影响,突出了它们在减轻重金属毒性中的潜力 (C. H. Tadlock & H. Aposhian, 1980)。

在聚合物化学中的应用

该化合物已被用于合成具有特定性质的聚合物,例如具有阴离子磺酸基团的聚丙烯酸共聚物。这些聚合物显示出增强的分散稳定性,这在材料科学中很有价值 (刘云 & 刘建, 2014)。

安全和危害

2-Propyne-1-sulfonic acid, sodium salt may cause eye, skin, and respiratory tract irritation. It may also cause central nervous system effects. The toxicological properties of this material have not been fully investigated . It is advised to avoid contact with skin and eyes, and not to breathe dust, vapors, or spray mist .

属性

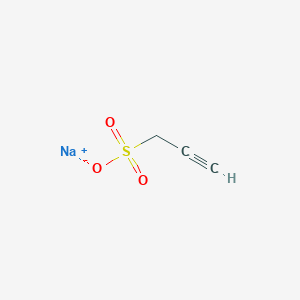

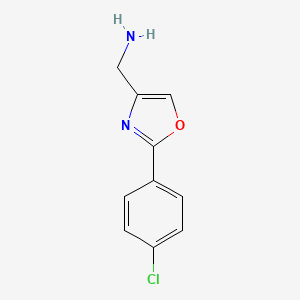

IUPAC Name |

sodium;prop-2-yne-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3S.Na/c1-2-3-7(4,5)6;/h1H,3H2,(H,4,5,6);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHXNOAOCJXPAH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCS(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884691 | |

| Record name | 2-Propyne-1-sulfonic acid, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propyne-1-sulfonic acid, sodium salt | |

CAS RN |

55947-46-1 | |

| Record name | 2-Propyne-1-sulfonic acid, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055947461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propyne-1-sulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propyne-1-sulfonic acid, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-propyne-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B3029086.png)

![3-[2,3-Bis(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate](/img/structure/B3029094.png)